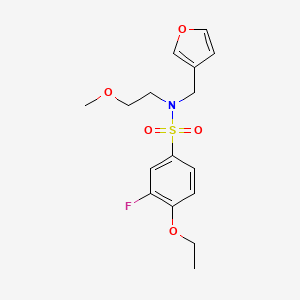

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO5S/c1-3-23-16-5-4-14(10-15(16)17)24(19,20)18(7-9-21-2)11-13-6-8-22-12-13/h4-6,8,10,12H,3,7,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDDAIMAOXFDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.

Sulfonation: The amino group can then be converted to a sulfonamide by reacting with a sulfonyl chloride.

Substitution Reactions: Introduction of the ethoxy and fluoro groups can be achieved through electrophilic aromatic substitution.

Furan and Methoxyethyl Group Introduction: The furan-3-ylmethyl and 2-methoxyethyl groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Possible applications as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets might include enzymes such as dihydropteroate synthase. The pathways involved could include competitive inhibition or enzyme inactivation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity The fluoro substituent in the target compound (vs. chloro in or bromo in ) likely reduces metabolic degradation while maintaining steric bulk, critical for target binding . The furan-3-ylmethyl group (vs.

Solubility and Pharmacokinetics

- The 2-methoxyethyl chain in the target compound enhances hydrophilicity compared to propylsulfonyl in or thiophen-2-ylmethyl in , which may improve aqueous solubility but reduce blood-brain barrier permeability.

Structural Confirmation Techniques

- Crystallographic methods (e.g., SHELX and ORTEP-3 ) are critical for confirming the stereoelectronic arrangement of substituents, particularly for disubstituted sulfonamides.

Biological Activity

4-Ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. Its unique structure, characterized by the presence of an ethoxy group, a fluoro substituent, and a furan moiety, provides it with potential biological activities that are of significant interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.32 g/mol. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Benzenesulfonamide | Core structure providing biological activity |

| Ethoxy Group | Enhances hydrophobic interactions |

| Fluoro Group | Increases electron-withdrawing properties |

| Furan Group | Contributes to binding interactions |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety can form hydrogen bonds with enzymes and receptors, while the ethoxy and fluoro groups enhance these interactions, potentially modulating enzyme kinetics or receptor signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival.

Anticancer Potential

Research has also suggested that this compound may have anticancer properties. The structural components allow for interaction with specific protein kinases involved in cell proliferation and survival pathways. For example, compounds that share structural similarities have been reported to inhibit cancer cell lines effectively by inducing apoptosis or cell cycle arrest.

Case Studies

- Antimicrobial Testing : A study involving derivatives of benzenesulfonamides showed that compounds with similar structures demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating promising activity.

- Anticancer Activity : In vitro assays on various cancer cell lines (e.g., breast cancer and leukemia) revealed that derivatives with the benzenesulfonamide core exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects.

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique profile:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.0 | Protein Kinase A |

| 4-Ethoxy-3-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide | 10.0 | Protein Kinase B |

| 3-Ethoxy-4-fluoro-N-(tetrahydro-furanylmethyl)benzenesulfonamide | 15.0 | Protein Kinase C |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide?

Synthesis optimization involves critical parameters:

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for sulfonamide bond formation .

- Reaction time : 12–24 hours ensures complete conversion of intermediates, monitored via TLC or HPLC .

Methodological Tip : Use a fractional factorial design to screen parameters, prioritizing purity (>95%) over yield .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C4, fluoro at C3) and sulfonamide connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 428.12) .

- X-ray Crystallography : Resolves stereochemistry of the furan-3-ylmethyl and methoxyethyl groups .

Best Practice : Combine orthogonal methods (e.g., NMR + HRMS) to mitigate instrument-specific artifacts .

Q. How can researchers assess the purity of this sulfonamide derivative for biological assays?

- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities ≤0.5% .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- Melting Point Consistency : Sharp melting points (±2°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanism of sulfonamide bond formation in this compound?

- Rate Determination : Monitor intermediate consumption via UV-Vis spectroscopy at λ = 260 nm under varying temperatures (25–80°C) .

- Activation Energy Calculation : Apply the Arrhenius equation to data from time-resolved HPLC profiles .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the sulfonamide group .

Q. What experimental strategies identify biological targets of this compound in enzyme inhibition studies?

- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with purified enzymes (e.g., carbonic anhydrase) .

- Molecular Docking : Prioritize targets using AutoDock Vina with a focus on sulfonamide-enzyme zinc coordination .

Q. How can researchers resolve contradictions in reported bioactivity data across similar sulfonamide derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro at C3) using in vitro enzyme assays (IC50 values) .

- Meta-Analysis : Pool data from PubChem and ChEMBL, applying statistical weighting to account for assay variability .

- Crystallographic Overlays : Align X-ray structures of compound-enzyme complexes to identify critical binding interactions .

Q. What computational methods predict this compound’s interactions with lipid bilayers for materials science applications?

- Molecular Dynamics (MD) Simulations : Simulate insertion into DPPC bilayers using GROMACS, analyzing radial distribution functions for sulfonamide-lipid interactions .

- COMSO-SAC Solubility Prediction : Estimate partition coefficients (log P) to optimize membrane permeability .

- QM/MM Hybrid Models : Calculate electronic effects of the trifluoromethyl group on interfacial dipole interactions .

Q. How can cross-disciplinary approaches enhance applications in medicinal chemistry and materials science?

- Dual-Functional Probes : Conjugate the compound with fluorescent tags (e.g., BODIPY) for simultaneous imaging and enzyme inhibition .

- Polymer Composite Design : Incorporate the sulfonamide into polyurethane matrices to study its role in thermal stability (TGA/DSC analysis) .

- Electrochemical Sensors : Modify gold electrodes with self-assembled monolayers of the compound to detect metal ions via impedance spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.